molecular formula C28H21BrN4O2 B409857 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 332118-09-9

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No.: B409857
CAS No.: 332118-09-9
M. Wt: 525.4g/mol
InChI Key: NNPVDWKAPDIAHX-UHFFFAOYSA-N
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Description

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to form quinazolinone derivatives.

    Bromination and Substitution: The quinazolinone derivatives are then brominated and further reacted with 4-methoxyphenylamine to yield the final product.

Chemical Reactions Analysis

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells.

Comparison with Similar Compounds

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is unique compared to other quinazoline derivatives due to its specific substitution pattern and biological activity . Similar compounds include:

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.

These compounds share a similar quinazoline core but differ in their substitution patterns and specific biological activities.

Properties

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O2/c1-35-23-13-11-21(12-14-23)30-27(34)19-8-5-9-22(16-19)31-28-32-25-15-10-20(29)17-24(25)26(33-28)18-6-3-2-4-7-18/h2-17H,1H3,(H,30,34)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVDWKAPDIAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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